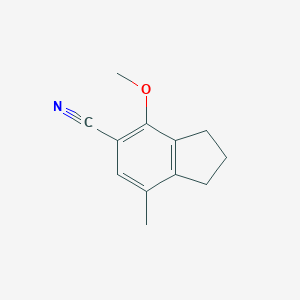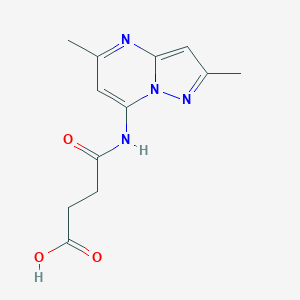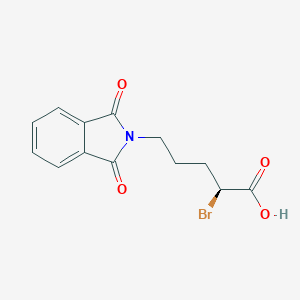
Oxiranecarboxylic acid, 3-butyl-, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is an organic compound with the molecular formula C7H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 3-butyl-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
β-Hydroxy Derivatives: Formed from ring-opening reactions.
Diols and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced through reduction reactions.
Applications De Recherche Scientifique
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Oxiranecarboxylic acid, 3-phenyl-, methyl ester: Another related compound with distinct chemical properties.
Uniqueness
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of a butyl group. This combination influences its reactivity, making it suitable for specific synthetic and industrial applications. Its distinct properties also make it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
181378-55-2 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2R,3S)-3-butyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
Clé InChI |
HOZQSRMTDXZVPJ-NTSWFWBYSA-N |
SMILES |
CCCCC1C(O1)C(=O)O |
SMILES isomérique |
CCCC[C@H]1[C@@H](O1)C(=O)O |
SMILES canonique |
CCCCC1C(O1)C(=O)O |
Synonymes |
Oxiranecarboxylic acid, 3-butyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)



![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)




![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
